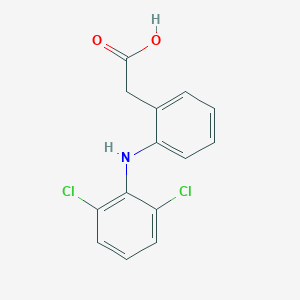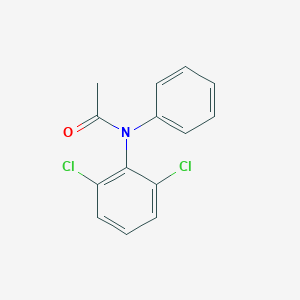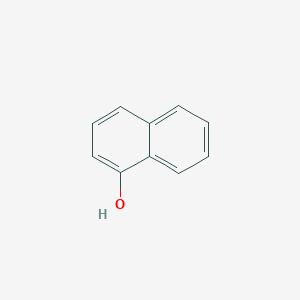
Medetomidine hydrochloride
Overview
Description
Medetomidine hydrochloride is a synthetic compound primarily used as a veterinary anesthetic and analgesic. It is a racemic mixture of two stereoisomers, levomedetomidine and dexmedetomidine, with the latter being the pharmacologically active isomer. This compound is an alpha-2 adrenergic agonist, which means it binds to alpha-2 adrenergic receptors, leading to sedation, analgesia, and muscle relaxation .
Mechanism of Action
Target of Action
Medetomidine hydrochloride, also known as Medetomidine HCl, is a synthetic compound primarily used as a surgical anesthetic and analgesic . The primary target of Medetomidine is the alpha-2 adrenergic receptor . This receptor plays a crucial role in the central nervous system, regulating a variety of physiological functions such as sedation, analgesia, and muscle relaxation .
Mode of Action
Medetomidine acts as an agonist at the alpha-2 adrenergic receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Medetomidine binds to the alpha-2 adrenergic receptors, triggering a response that leads to sedation, analgesia, and muscle relaxation .
Biochemical Pathways
This can result in a decrease in nerve signal transmission, leading to the observed effects of sedation and analgesia .
Pharmacokinetics
It is known that the drug is administered intravenously . The influence of body size and hepatic function on the pharmacokinetic profile of dexmedetomidine, the main active isomer of Medetomidine, has been reported . Plasma albumin and cardiac output are suggested to have an impact on the apparent volume of distribution and clearance .
Result of Action
The activation of alpha-2 adrenergic receptors by Medetomidine results in a variety of physiological effects. These include sedation , analgesia , and muscle relaxation . These effects are dose-dependent, meaning their depth and duration increase with higher doses of the drug .
Action Environment
The action of Medetomidine can be influenced by various environmental factors. Following administration, marked peripheral vasoconstriction and bradycardia are noted . The use of alpha-two agonists like Medetomidine is only recommended in healthy animals .
Biochemical Analysis
Biochemical Properties
Medetomidine hydrochloride is a selective α2 adrenoceptor agonist . It interacts with α2 adrenoceptor subtypes, with Ki values for receptor subtypes being 3.89 (α2A), 7.40 (α2B), 12.3 (α2C), and 0.76 nM (α2D) . It crosses the blood-brain barrier and exhibits potent sedative, hypnotic, and analgesic properties in vivo .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by acting as an α2 adrenergic agonist . This interaction can lead to marked peripheral vasoconstriction and bradycardia .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an α2 adrenergic agonist It binds to α2 adrenoceptors, leading to a series of downstream effects
Temporal Effects in Laboratory Settings
The effects of this compound can include sedation, analgesia, muscle relaxation, anxiolysis, bradycardia, hypotension, hyperglycemia, and hallucinations . The duration of action is noted to be longer for this compound relative to xylazine .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It provides potent analgesia and cardiovascular effects, requiring caution in animals with cardiovascular abnormalities . Dosage ranges from 5 to 20 μg/kg .
Transport and Distribution
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of medetomidine hydrochloride involves several steps:
Grignard Reaction: 2,3-dimethyl-chloroethylbenzene reacts with magnesium to form a Grignard reagent.
Formaldehyde Addition: The Grignard reagent is then reacted with formaldehyde to produce 2-(2,3-dimethylphenyl)propanol.
Oxidation: Potassium dichromate is used to oxidize 2-(2,3-dimethylphenyl)propanol to 2-(2,3-dimethylphenyl)propanal.
Imine Formation: The propanal reacts with a methanol solution of ammonia gas to form an imine.
Vanlison Reaction: The imine undergoes a Vanlison reaction with p-toluenesulfonylmethyl isonitrile to yield medetomidine.
Chiral Resolution: Finally, tartaric acid is used for chiral resolution to obtain dexthis compound
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but is optimized for large-scale production. The process involves:
Friedel-Crafts Reaction: 1-(1-chloroethyl)-2,3-dimethylbenzene reacts with N-TMS imidazole in the presence of titanium tetrachloride to form medetomidine.
Resolution and Salting: Medetomidine is resolved using L-(+)-tartaric acid in ethanol, followed by salting with hydrochloric acid in ethyl acetate to produce dexthis compound.
Chemical Reactions Analysis
Types of Reactions: Medetomidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol to aldehyde using oxidizing agents like potassium dichromate.
Reduction: Hydrogenation reactions to reduce intermediates.
Substitution: Friedel-Crafts alkylation reactions to introduce substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate.
Reducing Agents: Hydrogen gas in the presence of a catalyst.
Catalysts: Titanium tetrachloride for Friedel-Crafts reactions.
Major Products:
Medetomidine: The primary product formed through the synthetic route.
Dexthis compound: The pharmacologically active isomer obtained after chiral resolution.
Scientific Research Applications
Medetomidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving alpha-2 adrenergic receptors and their role in cellular signaling.
Medicine: Utilized as a sedative and analgesic in veterinary medicine. .
Industry: Used in the formulation of antifouling paints for marine applications.
Comparison with Similar Compounds
Dexmedetomidine: The active isomer of medetomidine, used for similar purposes but with higher potency.
Clonidine: Another alpha-2 adrenergic agonist used for its sedative and analgesic properties.
Xylazine: A veterinary sedative and analgesic with similar mechanisms of action
Uniqueness of Medetomidine Hydrochloride: this compound is unique due to its high selectivity for alpha-2 adrenergic receptors and its ability to provide profound sedation and analgesia with minimal respiratory depression.
Properties
IUPAC Name |
5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNGEIHDPSLNMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86347-14-0 (Parent) | |
| Record name | Medetomidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045691 | |
| Record name | Medetomidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86347-15-1 | |
| Record name | 1H-Imidazole, 5-[1-(2,3-dimethylphenyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86347-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medetomidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medetomidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEDETOMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH210P244U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)


![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)









